molecular formula C15H11ClO2 B1330238 (4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone CAS No. 40327-53-5

(4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone

Cat. No. B1330238
CAS RN: 40327-53-5
M. Wt: 258.7 g/mol
InChI Key: WDBQFPCVLLFPRH-UHFFFAOYSA-N
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Description

The compound of interest, (4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone, is a benzophenone derivative that is part of a broader class of organic compounds known for their potential bioactive properties. While the specific compound is not directly studied in the provided papers, related compounds with chlorophenyl and phenyl methanone groups have been synthesized and characterized, indicating a research interest in this class of compounds for their structural and potential biological properties .

Synthesis Analysis

The synthesis of related chlorophenyl methanone derivatives involves various spectroscopic techniques to confirm the structures of the synthesized compounds. For instance, the synthesis of (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone was confirmed using X-ray diffraction studies, which showed that the compound crystallizes in the orthorhombic crystal system . Similarly, [2-(4-chlorobenzoyloxy)-5-methylphenyl]-(4-methylphenyl)methanone was synthesized and characterized by X-ray diffraction, indicating a monoclinic space group . These studies suggest that careful control of reaction conditions and subsequent characterization is crucial in the synthesis of such compounds.

Molecular Structure Analysis

X-ray diffraction studies have been pivotal in determining the molecular structure of chlorophenyl methanone derivatives. The crystal structure of (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone exhibits an intramolecular hydrogen bond forming an S(6) ring, with no significant directional interactions beyond van der Waals packing contacts . In contrast, the structure of [2-(4-chlorobenzoyloxy)-5-methylphenyl]-(4-methylphenyl)methanone shows intermolecular hydrogen bonds of the type C–H···O, which may influence the stability and reactivity of the compound .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving (4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone. However, the synthesis of related compounds involves reactions that could be applicable to the compound of interest. For example, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involved the use of a Grignard reagent, which is a common method for forming carbon-carbon bonds in organic synthesis . This suggests that Grignard reactions or similar methodologies could potentially be used in the synthesis of (4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone.

Physical and Chemical Properties Analysis

The physical properties such as crystal system, space group, and unit cell parameters of related compounds have been determined through X-ray diffraction studies . These properties are essential for understanding the material's characteristics and potential applications. The chemical properties, such as the presence of intramolecular hydrogen bonds and discrepancies in bond lengths between ketone and ester groups, have been observed in these compounds . These properties can influence the compound's reactivity, stability, and interactions with biological targets.

properties

IUPAC Name

(4-chlorophenyl)-(3-phenyloxiran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO2/c16-12-8-6-10(7-9-12)13(17)15-14(18-15)11-4-2-1-3-5-11/h1-9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBQFPCVLLFPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282591
Record name (4-chlorophenyl)(3-phenyloxiran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone

CAS RN

40327-53-5
Record name NSC26688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-chlorophenyl)(3-phenyloxiran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
XF Zhou, PF Wang, Y Geng, HJ Xu - Tetrahedron Letters, 2013 - Elsevier
… A series of experiments of the hydrogenation of 4-chlorophenyl-3-phenyloxiran-2-yl-methanone to the corresponding 1-(4-chlorophenyl)-3-hydroxy-3-phenylpropan-1-one (2m) was …
Number of citations: 11 www.sciencedirect.com
V Ashokkumar, A Siva - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
Proline based metal free organocatalysts were developed by using a new approach for the synthesis of epoxide derivatives through a domino reaction. This domino reaction (oxidative …
Number of citations: 18 pubs.rsc.org
H Shan, C Lu, B Zhao, Y Yao - New Journal of Chemistry, 2021 - pubs.rsc.org
The catalytic asymmetric epoxidation of α,β-unsaturated ketones by tert-butylhydroperoxide (TBHP) has been well established using rare-earth metal amides RE[N(SiMe3)2]3 (RE = La(…
Number of citations: 4 pubs.rsc.org
P Xie, M Liu, D Du, W Jiang, X Zhao - Β-Unsaturated Ketones Under Room … - papers.ssrn.com
Visible-light-induced epoxidation of α, β-unsaturated ketones is a kind of important chemical transformations, which could be applied for the synthesis of epoxypropane derivatives. Here…
Number of citations: 0 papers.ssrn.com
GFP de Souza, JA Bonacin… - The Journal of Organic …, 2018 - ACS Publications
A visible-light-driven strategy for hydroacylation and epoxyacylation of olefins in water using methylene blue as photoredox catalyst and persulfate as oxidant is reported. In this …
Number of citations: 35 pubs.acs.org
D Ghosh, SA Molla, NN Ghosh… - The Journal of …, 2023 - ACS Publications
A verity of α,β-ketoepoxides was synthesized using a Cu II -catalyzed oxidative C–C/O–C coupled cyclization strategy with high yield and cis-selectivity. Water is used as the source of …
Number of citations: 4 pubs.acs.org
Y Wu, G Zhou, Q Meng, X Tang, G Liu… - The Journal of …, 2018 - ACS Publications
An aerobic photoepoxidation of α,β-unsaturated ketones driven by visible light in the presence of tetramethylguanidine (3b), tetraphenylporphine (H 2 TPP), and molecular oxygen …
Number of citations: 33 pubs.acs.org
Z Yang, WJ Hao, HW Xu, SL Wang… - The Journal of …, 2015 - ACS Publications
Base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones has been successfully achieved, providing a new access to structurally diverse fused pyridines …
Number of citations: 21 pubs.acs.org
N Kazemi, M Ghashang - 2017 - nopr.niscpr.res.in
Fe doped BaAl 2 O 4 nano powder has been prepared via homogeneous precipitation method and was characterized by XRD, FE-SEM and EDAX analysis. The XRD patterns show …
Number of citations: 3 nopr.niscpr.res.in
Q Ke, B Zhang, B Hu, Y Jinb, G Lua - researchgate.net
1. General. All the reagents were of analytical grade and used as received without further purification. N, N-dimethylformamide (DMF), acetonitrile (MeCN) and dimethyl sulfoxide (DMSO…
Number of citations: 0 www.researchgate.net

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